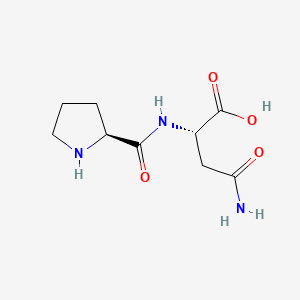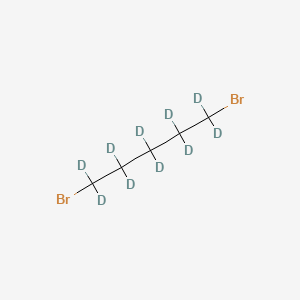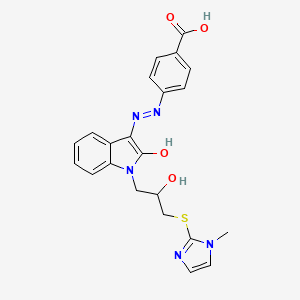
Antibacterial agent 110
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial Agent 110 is a compound known for its potent activity against various bacterial strains, including Pseudomonas aeruginosa . It disrupts bacterial cell membranes, making it an effective agent in combating bacterial infections.
Vorbereitungsmethoden
The synthesis of Antibacterial Agent 110 involves several steps, typically starting with the preparation of precursor compounds. The synthetic routes often include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods may involve large-scale chemical reactors where reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity .
Analyse Chemischer Reaktionen
Antibacterial Agent 110 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the antibacterial activity.
Reduction: Used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents include halogens and alkyl groups, which can replace existing functional groups to modify the compound’s properties.
Major products from these reactions include derivatives with altered antibacterial efficacy and stability .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent 110 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell membranes and its potential to disrupt biofilms.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces .
Wirkmechanismus
The primary mechanism by which Antibacterial Agent 110 exerts its effects is through the disruption of bacterial cell membranes. This leads to the leakage of cellular contents and eventual cell death. The compound targets specific components of the membrane, interfering with its integrity and function .
Vergleich Mit ähnlichen Verbindungen
Antibacterial Agent 110 is unique in its ability to disrupt bacterial membranes at low concentrations. Similar compounds include:
Silver nanoparticles: Known for their broad-spectrum antibacterial activity but require higher concentrations for effectiveness.
Quinolines and Quinolones: Effective against a range of bacterial infections but may have different mechanisms of action and resistance profiles.
Eigenschaften
Molekularformel |
C22H21N5O4S |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
4-[[2-hydroxy-1-[2-hydroxy-3-(1-methylimidazol-2-yl)sulfanylpropyl]indol-3-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C22H21N5O4S/c1-26-11-10-23-22(26)32-13-16(28)12-27-18-5-3-2-4-17(18)19(20(27)29)25-24-15-8-6-14(7-9-15)21(30)31/h2-11,16,28-29H,12-13H2,1H3,(H,30,31) |
InChI-Schlüssel |
KLGUFCRMKXLKJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SCC(CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)

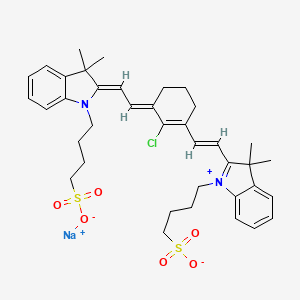

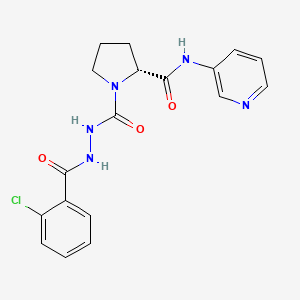



![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

